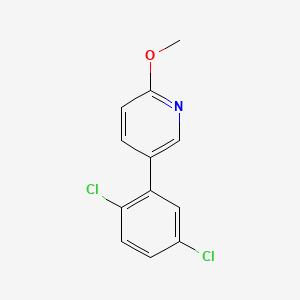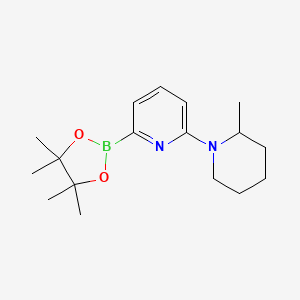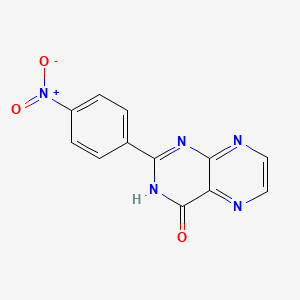
2-(4-Nitrophenyl)-4(1H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-4(1H)-pteridinone, also known as NPD, is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 281.23 g/mol. The compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-4(1H)-pteridinone involves its ability to bind to biological molecules and emit fluorescence upon excitation. The compound has a high affinity for certain biological molecules, which allows it to act as a sensitive probe for their detection and quantification. The fluorescence emitted by 2-(4-Nitrophenyl)-4(1H)-pteridinone can be used to monitor changes in the structure and function of biological molecules in real-time.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)-4(1H)-pteridinone has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and modulate the expression of certain genes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Nitrophenyl)-4(1H)-pteridinone in lab experiments is its high sensitivity and specificity for certain biological molecules. The compound can be used to detect and quantify these molecules in real-time, which allows for more accurate and precise measurements. However, one limitation of using 2-(4-Nitrophenyl)-4(1H)-pteridinone is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(4-Nitrophenyl)-4(1H)-pteridinone in scientific research. One potential application is in the development of new diagnostic tools for the detection of various diseases. The compound may also have potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to explore the potential toxicity of 2-(4-Nitrophenyl)-4(1H)-pteridinone and its long-term effects on biological systems.
Métodos De Síntesis
The synthesis of 2-(4-Nitrophenyl)-4(1H)-pteridinone involves the reaction of 4-nitroaniline and 2,4-diaminopteridine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-4(1H)-pteridinone has been extensively used in scientific research for its ability to act as a fluorescent probe for various biological molecules. It has been used to study the binding of proteins, nucleic acids, and enzymes. The compound has also been used to investigate the structure and function of various biological systems, including DNA, RNA, and mitochondria.
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O3/c18-12-9-11(14-6-5-13-9)15-10(16-12)7-1-3-8(4-2-7)17(19)20/h1-6H,(H,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPZFMRBADUCGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704574 |
Source


|
| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155513-90-9 |
Source


|
| Record name | 2-(4-Nitrophenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
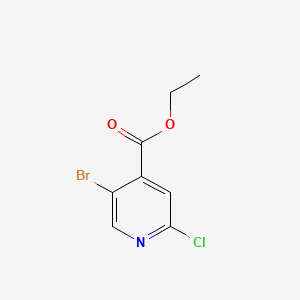
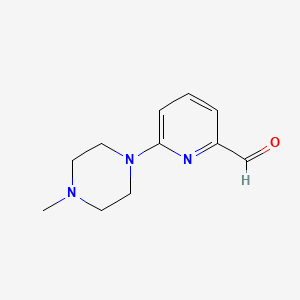
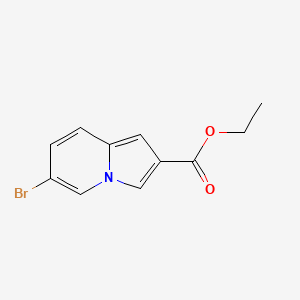




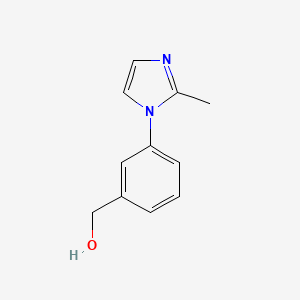
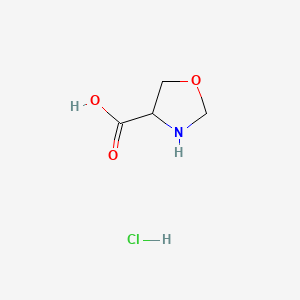

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)
